![molecular formula C17H19NOS B7507451 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7507451.png)
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are designed to block the activity of BTK, a key enzyme involved in the growth and survival of cancer cells.
作用機序
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one works by inhibiting the activity of BTK, a key enzyme involved in the growth and survival of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases, which are involved in various signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of BTK by 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one has been shown to have a potent inhibitory effect on BTK activity, both in vitro and in vivo. In preclinical studies, 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one has been shown to inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death), and reduce tumor size in animal models of cancer. 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the major advantages of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one is its potent inhibitory effect on BTK activity, which makes it a promising therapeutic agent for cancer. However, 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one has some limitations for lab experiments. For example, 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one has low solubility in water, which makes it difficult to use in some in vitro assays. 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one is also metabolized by the liver, which can affect its pharmacokinetics and efficacy in vivo.
将来の方向性
There are several future directions for the development of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one as a therapeutic agent for cancer. One direction is to investigate the efficacy of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is to optimize the pharmacokinetics and pharmacodynamics of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to better understand the mechanism of action of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one and its potential off-target effects.
合成法
The synthesis of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-bromo-2-chloropyridine with 2-thiophenecarboxaldehyde to form 5-bromo-2-(thiophen-2-yl)pyridine. This intermediate is then reacted with 4-methylbenzaldehyde and a Grignard reagent to form the final product, 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one. The overall yield of the synthesis is around 30%.
科学的研究の応用
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. These findings have led to the development of 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one as a potential therapeutic agent for cancer.
特性
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-2-4-14(5-3-13)6-7-17(19)18-10-8-16-15(12-18)9-11-20-16/h2-5,9,11H,6-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNWZUAIRMMROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)

![2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)
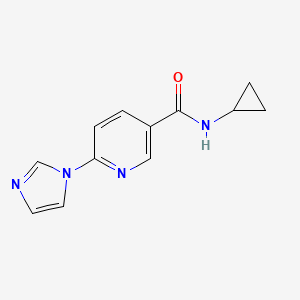
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B7507415.png)
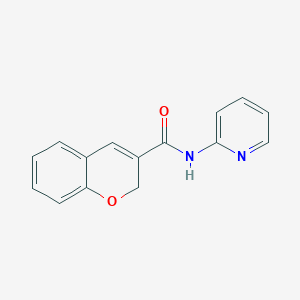

![2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide](/img/structure/B7507443.png)
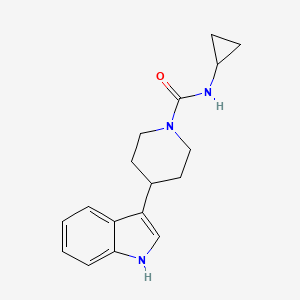
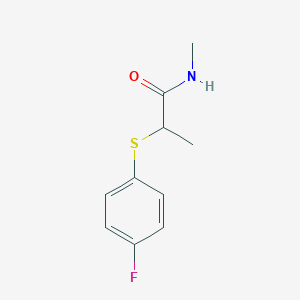
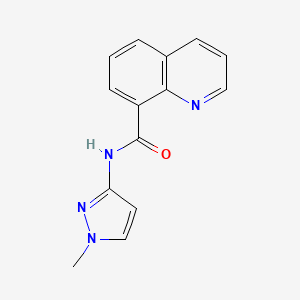

![2,3-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7507481.png)